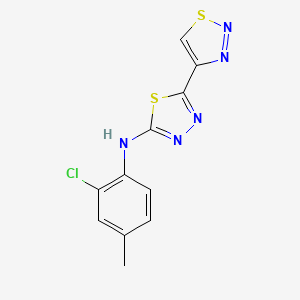
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H20FNO3 and its molecular weight is 341.382. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development of Fluorine-18-labeled Antagonists
Research has been conducted on the synthesis of fluorinated derivatives of WAY 100635, which includes the use of 4-fluorobenzoic acid. These compounds were radiolabeled with fluorine-18 and evaluated for their biological properties in rats, showing promise for use in medical imaging and receptor studies (Lang et al., 1999).
Synthesis and Oxidation Studies
A study focused on the treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to the formation of novel tetrahydrobenzofuran derivatives. This research contributes to the understanding of chemical transformations and synthesis of complex organic compounds (Lévai et al., 2002).
Synthesis of Benzene-Carboxamide Derivatives
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and characterized, showing cytotoxic effects on certain cancer cell lines. This research indicates potential applications in medicinal chemistry and cancer therapy (Kelly et al., 2007).
Development of Fluorine-containing Polybenzoxazoles
Research on the synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane for the preparation of fluorine-containing polybenzoxazoles indicates applications in material science, especially in developing polymers with enhanced thermal stability (Zhang Jun-qing, 2013).
Regioselectivity in Fluorination Studies
A study on the fluorination of dibenzofuran and related compounds with N-F type of reagents provides insights into the regioselectivity of fluorination processes, which is crucial in organic synthesis and pharmaceutical chemistry (Zupan et al., 1996).
Synthesis of Aromatic Polyamides
The research on the synthesis of aromatic polyamides bearing ether and isopropylidene links in the main chain highlights applications in the development of new materials with specific properties, such as solubility and thermal stability (Hsiao & Yu, 1996).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16-4-2-15(3-5-16)20(8-9-20)19(24)22-12-17(23)13-1-6-18-14(11-13)7-10-25-18/h1-6,11,17,23H,7-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOMYOYCOREQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)

![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)


![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)


![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)
